molecular formula C12H22O11 B013519 D-(+)-Cellobiose CAS No. 528-50-7

D-(+)-Cellobiose

Cat. No.: B013519
CAS No.: 528-50-7
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-(+)-Cellobiose is a disaccharide composed of two β-D-glucose molecules linked by a β-1,4-glycosidic bond. It is a reducing sugar with the molecular formula C₁₂H₂₂O₁₁ (molecular weight: 342.3 g/mol) and CAS number 528-50-7 . Structurally, it mimics the repeating unit of cellulose, making it a critical model compound for studying cellulose degradation and synthesis .

Preparation Methods

Chemical Synthesis via Acetylative Degradation

Substrate Selection: Cellulose vs. Cellulose Acetate

Chemical synthesis of cellobiose derivatives, particularly α-D-cellobiose octaacetate (a precursor to D-(+)-cellobiose), traditionally relies on acetylative degradation of cellulose or cellulose acetate. The choice of substrate significantly impacts reaction efficiency and purity.

Cellulose as a Starting Material
The Braun method, a historical benchmark, involves treating cellulose with acetic anhydride and sulfuric acid at 35–55°C for seven days, yielding 52% α-D-cellobiose octaacetate alongside glucose pentaacetate and oligomers . Modern improvements reduce reaction times to 18–36 hours by optimizing acid ratios, agitation, and seeding. For example, a 12L-scale process using 1044g cellulose, 3132mL acetic anhydride, and 376mL sulfuric acid at 50–52°C for 18 hours achieved 788g (75% yield) of α-D-cellobiose octaacetate with 93–95% purity .

Cellulose Acetate as a Substrate
Substituting cellulose acetate streamlines the process by eliminating the acetylation step. A 3L-scale reaction with 544g cellulose acetate, 442mL acetic anhydride, and 115mL sulfuric acid at 48–52°C for 30 hours yielded 284–288g (85–87% yield) of product . This method reduces side reactions, as pre-acetylated substrates minimize oligomer formation.

Table 1: Comparative Analysis of Cellulose and Cellulose Acetate-Based Syntheses

ParameterCellulose-Based Cellulose Acetate-Based
Substrate1044g cellulose544g cellulose acetate
Acetic anhydride3132mL442mL
Sulfuric acid376mL115mL
Reaction time18 hours30 hours
Temperature50–52°C48–52°C
Yield75%85–87%
Purity (HPLC)93–95%93–95%

Catalytic Systems and Reaction Optimization

Strong acids like sulfuric, methanesulfonic, or trifluoromethanesulfonic acid catalyze the depolymerization and acetylation of cellulose. Sulfuric acid remains predominant due to its cost-effectiveness, though methanesulfonic acid offers milder conditions . Critical parameters include:

  • Acid concentration : 10–70 parts per 100 parts cellulose .

  • Temperature : 35–65°C, with 50°C optimal for minimizing side products .

  • Seeding : Introducing α-D-cellobiose octaacetate crystals during reaction reduces induction time and enhances crystallinity .

Post-reaction quenching with C1–C5 alcohols (e.g., methanol) neutralizes excess acetic anhydride. Methanol also precipitates the product, simplifying isolation.

Enzymatic Synthesis Using Phosphorylase Cascades

Enzyme Systems and Reaction Mechanisms

Enzymatic synthesis offers a sustainable alternative by leveraging sucrose phosphorylase (SP) and cellobiose phosphorylase (CBP) in a one-pot cascade . SP cleaves sucrose to glucose-1-phosphate (G1P), which CBP couples with glucose to form cellobiose. Key advancements include:

  • Enzyme engineering : Mutagenesis of CBP improved substrate affinity (Km reduced by 40%) and thermostability (T50 increased by 12°C) .

  • Process intensification : Fed-batch systems with immobilized enzymes achieved 92% yield at 30°C and pH 7.0 .

Table 2: Enzymatic Synthesis Parameters and Outcomes

ParameterValue/Detail
EnzymesSucrose phosphorylase, Cellobiose phosphorylase
SubstrateSucrose, Glucose
Temperature30°C
pH7.0
Reaction time24 hours
Yield92%
Purity>99% (HPLC)

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Chemical synthesis excels in scalability (multi-kilogram batches) but requires harsh acids and generates acetic acid waste .

  • Enzymatic routes achieve higher purity and sustainability but face challenges in enzyme cost and long-term stability .

Industrial Applicability

Pharmaceutical industries favor chemical methods for rapid α-D-cellobiose octaacetate production, while food and feed sectors adopt enzymatic processes to meet "clean label" demands .

Scientific Research Applications

Food Industry

Sweetener and Flavor Enhancer
D-(+)-Cellobiose is utilized as a natural sweetener in food products, particularly those aimed at health-conscious consumers. Its low caloric content and ability to enhance flavor profiles make it an attractive alternative to traditional sugars. It can improve the taste of low-sugar or sugar-free formulations without significantly impacting caloric intake .

Biotechnology

Substrate for Microbial Fermentation
In biotechnology, this compound serves as a substrate for various microbial fermentation processes. It is crucial for the production of biofuels and bioplastics, contributing to sustainable practices in energy production and materials science. For instance, certain yeast strains like Candida tenuis have been shown to effectively ferment cellobiose, leading to ethanol production .

Enzyme Assays
this compound is also employed in enzyme assays to study carbohydrate metabolism. Its role as a substrate allows researchers to investigate enzyme activities related to the breakdown of cellulose and other polysaccharides, providing insights into metabolic pathways and potential biotechnological applications .

Pharmaceuticals

Stabilizer and Excipient
In the pharmaceutical industry, this compound is used as a stabilizer and excipient in drug formulations. It enhances the solubility and bioavailability of certain medications, improving their therapeutic efficacy. This application is particularly relevant in the formulation of oral drugs where solubility is a critical factor for absorption .

Research and Development

Studies on Carbohydrate Metabolism
this compound plays a vital role in research focused on carbohydrate metabolism. It aids in understanding the enzymatic processes involved in the hydrolysis of cellulose, which is essential for developing efficient biomass conversion technologies. Research on cellobiose dehydrogenase (CDH), an enzyme that oxidizes cellobiose, highlights its significance in lignocellulosic biomass degradation .

Animal Nutrition

Gut Health Promoter
In animal nutrition, this compound is included in feed formulations to promote gut health and enhance nutrient absorption. Its prebiotic properties support beneficial gut microbiota, which can lead to improved growth performance in livestock and aquaculture .

Summary Table of Applications

Application AreaSpecific UsesBenefits/Outcomes
Food IndustryNatural sweetenerEnhances flavor profile; low-calorie alternative
BiotechnologySubstrate for fermentationSupports biofuel/bio-plastic production
PharmaceuticalsStabilizer/excipientImproves drug solubility and bioavailability
Research & DevelopmentStudies on carbohydrate metabolismInsights into enzymatic processes
Animal NutritionFeed formulationPromotes gut health; enhances nutrient absorption

Case Studies

  • Fermentation Processes : Research has demonstrated that specific yeast strains can effectively ferment this compound into ethanol, showcasing its potential in biofuel production. For example, Candida tenuis CBS 4435 was identified as a robust fermenter under controlled conditions .
  • Pharmaceutical Formulations : In studies focusing on drug delivery systems, this compound has been shown to enhance the solubility of poorly soluble drugs, thus improving their therapeutic effectiveness .
  • Animal Feed Trials : Trials conducted with livestock have indicated that incorporating this compound into feed improves overall health metrics by promoting beneficial gut microbiota, leading to better growth rates .

Comparison with Similar Compounds

Key Properties:

  • Purity : Commercial preparations often exceed 99% purity, with synthetic sources ensuring consistency for research and industrial applications .
  • Solubility: Highly soluble in water, slightly soluble in ethanol, and insoluble in acetone or ether .
  • Applications: Substrate for β-glucosidase, an enzyme that hydrolyzes cellobiose into glucose during cellulose breakdown . Used in enzymatic nanocellulose production, offering eco-friendly advantages over acid hydrolysis . Model compound for cellulose due to its β-1,4-glycosidic bond, which closely resembles cellulose's polymeric structure .

Structural and Functional Comparison with D-(+)-Glucose

While D-(+)-glucose is the monomeric unit of cellulose, D-(+)-cellobiose provides a more accurate model for cellulose due to its dimeric structure and β-1,4 linkage.

Feature This compound D-(+)-Glucose
Structure Two β-glucose units linked by β-1,4 bond Single glucose monomer
Reactivity Forms adducts with ionic liquids (e.g., [C₂C₁im][OAc]) under heat, observed via HPLC/LCMS Does not form analogous adducts under similar conditions
Role in Cellulose Studies Preferred model for cellulose due to glycosidic bond mimicry Limited utility as a monomeric analog

Comparison with Other β-Linked Disaccharides

Cellobiose’s specificity for β-glucosidase underscores its unique role in cellulose degradation pathways .

Commercial Availability and Purity

This compound is widely available in high-purity formulations (>98%) from suppliers like BMASSAY and TargetMol, catering to research and industrial demands .

Adduct Formation with Ionic Liquids

Heating this compound with ionic liquids like [C₂C₁im][OAc] at 120°C generates polar adducts (e.g., m/z 453, 423, 393), differing from glucose’s behavior. These adducts, linked to cellulose degradation pathways, highlight its reactivity in biomass processing .

Enzymatic Nanocellulose Production

Enzymatic hydrolysis using cellobiose and related enzymes synthesizes nanocellulose faster and with fewer contaminants than chemical methods. This approach reduces environmental impact and energy consumption, making it viable for sustainable material production .

Biological Activity

D-(+)-Cellobiose is a disaccharide composed of two D-glucose units linked by a β-1,4-glycosidic bond. It plays a significant role in various biological processes, particularly in microbiology and biochemistry. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22O11
  • Molar Mass : 342.30 g/mol
  • Solubility : Highly soluble in water (50 mg/mL)
  • Melting Point : Decomposes at 239 °C

This compound is a reducing sugar that can undergo mutarotation, allowing it to exist in different anomeric forms. This property is crucial for its biological interactions and applications in various fields.

Biological Applications

  • Microbial Fermentation :
    • This compound serves as a carbon source for various microorganisms, including Clostridium thermocellum and Vibrio species. These organisms can ferment cellobiose, leading to acid production, which can be monitored using pH indicators like bromothymol blue .
  • Substrate for Enzymatic Reactions :
    • It is commonly used in laboratory settings to study cellulase activity. For example, cellulases from Aspergillus niger and Trichoderma reesei utilize cellobiose as a substrate to produce glucose, which is essential for understanding cellulose degradation processes .
  • Prebiotic Effects :
    • This compound has been studied for its prebiotic potential, promoting the growth of beneficial gut bacteria such as Bifidobacterium breve. This effect enhances gut health and may contribute to improved metabolic functions .

This compound's biological activity can be attributed to several mechanisms:

  • Energy Source : As a fermentable sugar, it provides energy for microbial growth and metabolism.
  • Regulatory Role : It influences gene expression related to carbohydrate metabolism in various bacterial species.
  • Enzyme Substrate : It acts as a substrate for specific enzymes that facilitate the breakdown of cellulose into simpler sugars.

Case Studies

  • Cellulose Degradation Studies :
    A study investigated the effects of this compound on the composition of cellulosomes in Clostridium thermocellum. The findings revealed that cellobiose significantly impacts the qualitative and quantitative composition of cellulosomes, enhancing the organism's ability to degrade cellulose efficiently .
  • Utilization by Gut Microbiota :
    Research demonstrated that Faecalibacterium prausnitzii, a dominant gut bacterium, can utilize cellobiose effectively, contributing to its growth and metabolic functions within the human gut environment .
  • Impact on Enzyme Stability :
    Another study explored the protective effects of this compound on lyophilized β-galactosidase during storage. The results indicated that cellobiose helps maintain enzyme activity and structural integrity over time, suggesting its potential use in enzyme stabilization protocols .

Data Table

The following table summarizes key studies related to the biological activity of this compound:

Study ReferenceOrganism/ContextFindings
Clostridium thermocellumEnhanced cellulosome composition with increased degradation efficiency.
Faecalibacterium prausnitziiUtilizes cellobiose for growth; contributes to gut health.
β-Galactosidase StabilityCellobiose protects enzyme activity during lyophilization storage.

Q & A

Basic Research Questions

Q. What experimental methods are suitable for detecting and quantifying D-(+)-Cellobiose in microbial cultures?

this compound can be quantified using high-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors, optimized for disaccharide separation. For microbial studies, enzymatic assays using β-glucosidase can hydrolyze cellobiose to glucose, which is then quantified via glucose oxidase/peroxidase kits . Alternatively, spectrophotometric methods (e.g., DNS assay) measure reducing sugars released during hydrolysis, though interference from other carbohydrates requires calibration .

Q. How does the β(1→4) glycosidic linkage in this compound influence its reactivity in enzymatic hydrolysis experiments?

The β(1→4) linkage makes cellobiose resistant to cleavage by many glucosidases, requiring specialized enzymes like cellobiohydrolases or β-glucosidases for hydrolysis. Experimental design should include controls for enzyme specificity (e.g., using p-nitrophenyl-β-D-glucoside as a substrate) and consider reaction conditions (pH 5–6, 40–50°C) to optimize activity . Structural analysis via NMR or X-ray crystallography can validate binding interactions between cellobiose and enzymes .

Q. What are common pitfalls in preparing this compound solutions for microbial growth assays?

Cellobiose is hygroscopic and prone to contamination; solutions should be filter-sterilized (0.22 µm) and stored at -20°C. Avoid autoclaving, which can hydrolyze the glycosidic bond. For anaerobic microbial cultures, pre-reduce media with cysteine-HCl or sodium thioglycolate to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in cellulase inhibition?

Cellobiose is both a product and inhibitor of cellulases, with effects dependent on enzyme concentration and substrate pretreatment. To address contradictions:

  • Use Michaelis-Menten kinetics to quantify inhibition constants (Kᵢ) under varying substrate loads.
  • Compare synergistic enzyme systems (e.g., combining cellobiohydrolases and β-glucosidases) to mitigate product inhibition .
  • Validate findings with RNA-seq or proteomics to assess enzyme expression levels in microbial consortia .

Q. What methodologies optimize this compound hydrolysis for biofuel production studies?

  • Pretreatment strategies : Acid/alkali or steam explosion increases cellulose accessibility, reducing cellobiose accumulation.
  • Immobilized enzyme systems : Enhance β-glucosidase stability and reusability in continuous reactors .
  • Microbial co-cultures : Pair cellulolytic bacteria (e.g., Clostridium thermocellum) with fermentative microbes to bypass inhibition via rapid glucose uptake .

Q. How can experimental design address variability in microbial utilization of this compound across strains?

  • Use BIOLOG phenotyping microarrays to profile carbon source utilization .
  • Conduct chemostat experiments under controlled substrate gradients to compare growth kinetics.
  • Apply 13C-labeled cellobiose with metabolic flux analysis to trace carbon allocation pathways in divergent strains .

Q. What statistical approaches are recommended for analyzing contradictory data in cellulose degradation studies involving this compound?

  • Multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., pH, temperature).
  • Meta-analysis of published kinetic parameters to model enzyme-substrate interactions under standardized conditions .
  • Bayesian inference to quantify uncertainty in inhibition models .

Q. Methodological Considerations

  • Enzyme Assays : Include negative controls (heat-inactivated enzymes) and substrate saturation curves to distinguish between true inhibition and substrate depletion .
  • Microbial Studies : Use defined media to isolate cellobiose effects from complex carbon source interactions .
  • Data Reproducibility : Report raw data (e.g., HPLC chromatograms, growth curves) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name maltose
Source Wikipedia
URL https://en.wikipedia.org/wiki/Maltose
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]
Record name CELLULOSE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cellulose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/347
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cellobiose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12796
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Maltose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15357
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Starch, soluble
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18020
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CELLULOSE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/733
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cellulose
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0110.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
Record name CELLULOSE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CELLULOSE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/733
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cellulose
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0110.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NIOSH, 2023), Insoluble
Record name CELLULOSE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cellulose
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0110.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.27 to 1.61 (NIOSH, 2023), 1.27-1.61
Record name CELLULOSE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CELLULOSE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/733
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cellulose
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0110.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
Record name CELLULOSE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CELLULOSE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/733
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cellulose
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0110.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

CAS No.

9004-34-6, 13360-52-6, 14641-93-1, 528-50-7, 5965-66-2, 69-79-4, 9005-84-9
Record name CELLULOSE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name cellobiose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Glucose, 4-O-.beta.-D-glucopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cellulose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amylodextrin
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Maltose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-cellobiose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amylodextrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cellulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CELLULOSE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/733
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes)
Record name CELLULOSE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25008
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CELLULOSE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/733
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cellulose
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0110.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

D-(+)-Cellobiose
D-(+)-Cellobiose
D-(+)-Cellobiose
D-(+)-Cellobiose
D-(+)-Cellobiose
D-(+)-Cellobiose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.